molecular formula C18H18O2 B13445694 Juncuenin B

Juncuenin B

Cat. No.: B13445694
M. Wt: 266.3 g/mol
InChI Key: FJDKWDFWAXRBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Juncuenin B is a phenanthrene derivative isolated from various species of the Juncaceae family, particularly from Juncus articulatus and Juncus tenuis. This compound has garnered attention due to its diverse biological activities, including antiproliferative , antibacterial , and anti-inflammatory effects. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound belongs to a class of compounds known as phenanthrenes, which are characterized by their three-ring structure. The unique arrangement of functional groups in this compound contributes to its biological activity. Recent studies have focused on semisynthetic modifications of this compound to enhance its pharmacological properties.

Antiproliferative Activity

The antiproliferative effects of this compound have been extensively studied across various cancer cell lines. The compound exhibits significant cytotoxicity, with IC50 values indicating its potency against different tumor types:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast Cancer)9.4
HeLa (Cervical Cancer)2.9
A2780 (Ovarian Cancer)7.3
T47D (Breast Cancer)30.03

The mechanism through which this compound exerts its antiproliferative effects involves the induction of apoptosis in cancer cells. Studies indicate that it influences cell cycle progression and increases caspase-3 activity, which is crucial for apoptosis. The presence of a p-quinol moiety in its structure has been identified as a significant contributor to its activity, enhancing reactive oxygen species (ROS) production independently of mitogen-activated protein kinase pathways .

Antibacterial Activity

In addition to its antiproliferative properties, this compound has demonstrated antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound and its derivatives are summarized below:

Compound Bacterial Strain MIC (µg/mL) Reference
This compoundMRSA25
Dehydrothis compoundMRSA15.1

The antibacterial mechanism appears to involve disruption of bacterial biofilms, which are protective structures that bacteria form to evade treatment.

Case Studies and Research Findings

  • Semisynthetic Derivatives : A study explored the semisynthetic modification of this compound using hypervalent iodine reagents, resulting in several derivatives with enhanced antiproliferative activities compared to the parent compound. Notably, some derivatives exhibited IC50 values lower than those of this compound itself, indicating improved efficacy against cancer cell lines .
  • Structure-Activity Relationship Studies : Research has shown that specific structural features significantly influence the biological activity of this compound and its derivatives. For instance, the introduction of methoxy groups or carbonyl functionalities at certain positions on the phenanthrene backbone markedly increased antiproliferative potency .
  • Comparative Analysis with Other Compounds : In comparative studies, other phenanthrenes derived from Juncus species were evaluated alongside this compound for their biological activities. These studies highlight the potential for discovering even more potent analogs within the same chemical family .

Properties

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

8-ethenyl-1,7-dimethyl-9,10-dihydrophenanthrene-2,6-diol

InChI

InChI=1S/C18H18O2/c1-4-12-10(2)18(20)9-16-14(12)6-5-13-11(3)17(19)8-7-15(13)16/h4,7-9,19-20H,1,5-6H2,2-3H3

InChI Key

FJDKWDFWAXRBGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCC3=C(C(=C(C=C32)O)C)C=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.